molecular formula C19H23F2N3O2 B6047939 N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Numéro de catalogue B6047939
Poids moléculaire: 363.4 g/mol
Clé InChI: NDMMCQRXNXIBHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is a member of the spirocyclic amide family, which has been shown to have various biological activities.5]decane-2-carboxamide.

Mécanisme D'action

The mechanism of action of N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is not fully understood. However, it is believed to work by inhibiting bacterial cell wall synthesis, disrupting cancer cell proliferation, and reducing inflammation.

Effets Biochimiques Et Physiologiques

N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has various biochemical and physiological effects. In bacterial cells, this compound inhibits cell wall synthesis, leading to cell death. In cancer cells, it inhibits cell proliferation and induces apoptosis, leading to cell death. Additionally, this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a unique spirocyclic structure, which makes it a potential candidate for the development of new drugs. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several future directions for the research of N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide. One direction is to further investigate its antibacterial activity and potential use as an antibiotic. Another direction is to explore its anticancer activity and potential use as a cancer therapy. Additionally, more research is needed to understand the mechanism of action of this compound and its potential for the treatment of inflammatory diseases. Finally, the development of new spirocyclic amides based on the structure of N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide may lead to the discovery of new drugs with unique biological activities.

Méthodes De Synthèse

The synthesis of N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide involves a multi-step process. The starting material is 3,4-difluorobenzylamine, which is reacted with 2-cyanobenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with allylamine to form the spirocyclic amide product. The final product is purified by column chromatography and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has potential applications in scientific research due to its unique spirocyclic structure and biological activities. This compound has been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It also has anticancer activity against various cancer cell lines, including breast cancer and lung cancer. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

IUPAC Name

7-[(3,4-difluorophenyl)methyl]-6-oxo-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O2/c1-2-8-22-18(26)24-10-7-19(13-24)6-3-9-23(17(19)25)12-14-4-5-15(20)16(21)11-14/h2,4-5,11H,1,3,6-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMMCQRXNXIBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.